molecular formula C11H22Cl2N2O2 B15209719 (R)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride

(R)-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride

Cat. No.: B15209719
M. Wt: 285.21 g/mol
InChI Key: QMRSABMXMIYJAG-YQFADDPSSA-N
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Description

®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is a chemical compound that features both piperidine and pyrrolidine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The methyl ester group is introduced through esterification reactions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt, typically through treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperine and prucalopride share the piperidine ring structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol are structurally related.

Uniqueness: ®-Methyl 1-(piperidin-4-yl)pyrrolidine-2-carboxylate dihydrochloride is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system may confer distinct pharmacological properties and make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

methyl (2R)-1-piperidin-4-ylpyrrolidine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;;/h9-10,12H,2-8H2,1H3;2*1H/t10-;;/m1../s1

InChI Key

QMRSABMXMIYJAG-YQFADDPSSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN1C2CCNCC2.Cl.Cl

Canonical SMILES

COC(=O)C1CCCN1C2CCNCC2.Cl.Cl

Origin of Product

United States

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